molecular formula C26H27N3O4 B11439868 Cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11439868
M. Wt: 445.5 g/mol
InChI Key: XEEJGYCODAXTIH-UHFFFAOYSA-N
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Description

Cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with 4-(methoxycarbonyl)benzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with 2-methyl-1,4-dihydropyrimidine-5-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-1,4-dihydropyrimidine-5-carboxylate
  • Cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-1,4-dihydroquinazoline-3-carboxylate

Uniqueness

Cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dihydropyrimido[1,2-a]benzimidazole core structure is less common compared to other heterocyclic systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

cyclohexyl 4-(4-methoxycarbonylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C26H27N3O4/c1-16-22(25(31)33-19-8-4-3-5-9-19)23(17-12-14-18(15-13-17)24(30)32-2)29-21-11-7-6-10-20(21)28-26(29)27-16/h6-7,10-15,19,23H,3-5,8-9H2,1-2H3,(H,27,28)

InChI Key

XEEJGYCODAXTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC5CCCCC5

Origin of Product

United States

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